3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide
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Description
3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide is a chemical compound with the empirical formula C₅H₃BrClN and a molecular weight of 192.44 g/mol . It belongs to the class of halogenated heterocycles and is commonly used in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine and chlorine substituents. The presence of the trifluoro-2-hydroxypropyl group adds complexity to its stereochemistry. For precise structural details, refer to crystallographic data available in research publications .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Some notable transformations include the synthesis of acetylenic dipyridones, nemertelline, and other derivatives . Investigating reaction mechanisms and kinetics would require further study.
Physical and Chemical Properties Analysis
Safety and Hazards
- Hazard Statements : 3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide is classified as an eye irritant (Hazard Statement H315), skin irritant (H319), and may cause respiratory irritation (H335) .
- Storage : Store it as a combustible solid (Storage Class Code 11) .
- Personal Protective Equipment : When handling, use a dust mask (type N95), eyeshields, and gloves .
Properties
IUPAC Name |
3-bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3N2O2/c10-6-4(1-2-15-7(6)11)8(18)16-3-5(17)9(12,13)14/h1-2,5,17H,3H2,(H,16,18)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSWCZRPOWCMD-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)NCC(C(F)(F)F)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=C1C(=O)NC[C@@H](C(F)(F)F)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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